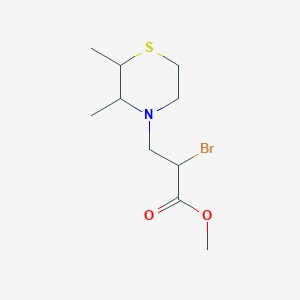
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a bromine atom, a methyl ester group, and a thiomorpholine ring with two methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the thiomorpholine ring.
Ethyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H18BrNO2S |
|---|---|
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate |
InChI |
InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
KGOZRGYVAYDLAF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SCCN1CC(C(=O)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
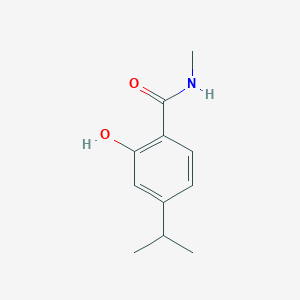
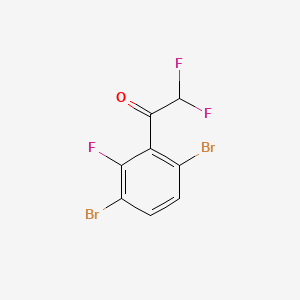
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)

![3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)
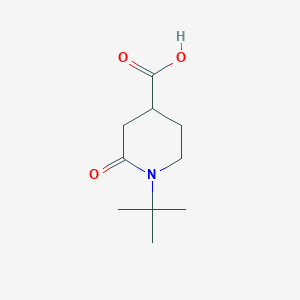
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
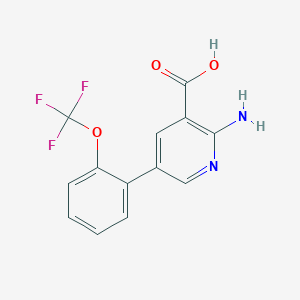
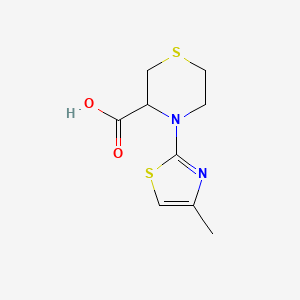
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
